1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a trimethylcyclohexyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.
Attachment of the Trimethylcyclohexyl Group: This step involves the reaction of the intermediate compound with a trimethylcyclohexyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(3,3,5-trimethylcyclohexyl)urea: Lacks the pyrrolidinone ring.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the trimethylcyclohexyl group.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-cyclohexylurea: Lacks the trimethyl groups on the cyclohexyl ring.
Uniqueness
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down as follows:
- Pyrrolidine Core : A five-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
- Methoxyphenyl Group : A phenolic moiety that may enhance lipophilicity and facilitate interactions with biological membranes.
- Trimethylcyclohexyl Group : A bulky hydrophobic group that may influence the binding affinity to target proteins.
Biological Activity Predictions
Based on the structural features of the compound, several biological activities can be predicted:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including acetylcholinesterase and urease .
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The presence of the pyrrolidine ring is often associated with anticancer activity due to its ability to interact with cellular pathways involved in proliferation and apoptosis .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing pathways involved in pain perception, inflammation, and metabolic regulation.
- Enzyme Interaction : By binding to active sites or allosteric sites on enzymes, it may alter their activity, leading to therapeutic effects such as reduced inflammation or altered metabolic responses.
Experimental Findings
Recent studies have provided insights into the biological activity of related compounds:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |
Compound B | Antibacterial against Bacillus subtilis | Moderate | |
Compound C | Urease Inhibition | 1.13 ± 0.003 |
These findings suggest that compounds structurally related to This compound could exhibit similar activities.
Case Studies
- Anticancer Activity : A study investigating pyrrolidine derivatives found that certain modifications enhanced cytotoxicity against cancer cell lines. The introduction of hydrophobic groups like trimethylcyclohexyl significantly improved cell membrane permeability and bioavailability .
- Neuroprotective Effects : Research on related urea compounds has indicated potential neuroprotective properties through acetylcholinesterase inhibition, suggesting therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-14-9-15(12-21(2,3)11-14)22-20(26)23-16-10-19(25)24(13-16)17-5-7-18(27-4)8-6-17/h5-8,14-16H,9-13H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBFIWLJXDYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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